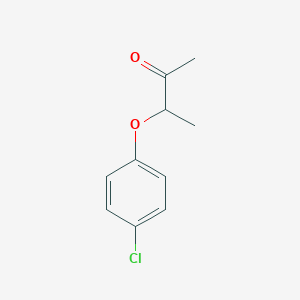

3-(4-Chlorophenoxy)-2-butanone

Übersicht

Beschreibung

“3-(4-Chlorophenoxy)benzaldehyde” is a compound that has been investigated for anti-tumor activity . It was used in the synthesis of fatty acid amide hydrolase inhibitors bearing spirocyclic diamine cores .

Synthesis Analysis

The synthesis of related compounds involves various steps. For instance, the synthesis of “rafoxanide”, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, was achieved in three steps from readily available 4-chlorophenol with 74% overall yield .

Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and involve multiple steps. For example, the treatment of 4-chlorophenol with KOH generates the phenoxy ion that reacts, in situ, with compound 1 to form nitroether 3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods. For instance, the density of “3-(4-Chlorophenoxy)propanoic acid” is 1.3±0.1 g/cm^3 .

Wissenschaftliche Forschungsanwendungen

1. Electrochemical Synthesis

K. Uneyama et al. (1983) explored the electrooxidative synthesis of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which is structurally related to 3-(4-Chlorophenoxy)-2-butanone. This synthesis was achieved using a double ene-type chlorination process and provided insights into the electrochemical preparation of such compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

2. Photochemistry of Related Compounds

Research by J. A. D. Silva et al. (2001) studied the photophysics and photochemistry of triadimefon, a compound similar to this compound. This study provided insights into the behavior of such compounds under light, contributing to the understanding of their stability and degradation pathways (Silva, Silva, Khmelinskii, Martinho, & Ferreira, 2001).

3. Mutagenicity Studies

L. Jolivette et al. (1998) investigated 2-Chloro-4-(methylthio)butanoic acid, a compound related to this compound, for its mutagenic properties. This research is crucial in understanding the potential health risks associated with the exposure to these types of chemicals (Jolivette, Kende, & Anders, 1998).

4. Enantioselective Synthesis

Kristian Geitner et al. (2010) focused on the synthesis of enantiopure compounds using Baeyer–Villiger monooxygenase, relevant to the study of this compound and its derivatives. This research aids in the development of methods for creating specific isomers of chemicals for various applications (Geitner, Rehdorf, Snajdrova, & Bornscheuer, 2010).

5. Reaction Kinetics and Products

The work of E. Kaiser et al. (2009) on the reaction of chlorine with butanone, closely related to this compound, provides significant information on the reaction kinetics and products formed. Such studies are valuable in industrial chemistry for optimizing reaction conditions and understanding the formation of by-products (Kaiser, Wallington, & Hurley, 2009).

Wirkmechanismus

Target of Action

The primary target of 3-(4-Chlorophenoxy)-2-butanone, also known as Chlorphenesin, is the central nervous system (CNS) . It acts as a muscle relaxant , blocking nerve impulses or pain sensations that are sent to the brain .

Mode of Action

It is known that it acts in the cns rather than directly on skeletal muscle . This interaction with the CNS leads to a reduction in muscle tension and spasm, providing relief from associated pain and discomfort .

Biochemical Pathways

Its action in the cns suggests that it may influence neurotransmission processes, potentially affecting pathways related to pain sensation and muscle contraction .

Pharmacokinetics

Chlorphenesin exhibits rapid and complete absorption . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is reported to be between 2.3 to 5 hours .

Result of Action

The primary result of Chlorphenesin’s action is muscle relaxation . By blocking nerve impulses or pain sensations sent to the brain, it helps to alleviate muscle spasms and associated pain . This makes it useful in the treatment of conditions characterized by muscle hyperactivity or painful muscle spasms .

Action Environment

The action, efficacy, and stability of Chlorphenesin can be influenced by various environmental factors. It’s important to note that individual factors such as age, health status, and other individual biological factors can also influence the action and efficacy of the compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chlorophenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTBBGMAUUPHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395535 | |

| Record name | 3-(4-chlorophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3782-11-4 | |

| Record name | 3-(4-chlorophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)

![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)

![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)